molecular formula C8H8N4O2 B15331210 Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B15331210
M. Wt: 192.17 g/mol
InChI Key: KLHIZLXVEOWBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic aromatic compound belonging to the imidazopyridine family. Its structure consists of a fused imidazole and pyridine ring system, with an amino (-NH₂) group at position 6 and a methyl ester (-COOCH₃) at position 2. This compound is of significant interest due to its structural similarity to mutagenic and carcinogenic heterocyclic amines (HCAs) found in cooked foods, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)7-11-5-2-4(9)3-10-6(5)12-7/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

KLHIZLXVEOWBGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(N1)C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving a diamine and a dicarbonyl compound.

  • Introduction of the Pyridine Ring: The pyridine ring is introduced through a subsequent cyclization reaction.

  • Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using reagents like carbon dioxide or carboxylic acid derivatives.

  • Methylation: The final step involves the methylation of the amino group to produce the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further derivatization.

Reaction ConditionsProductYieldSource
1M NaOH, H₂O/EtOH (1:1), reflux, 6h6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylic acid85%
HCl (conc.), reflux, 12hCarboxylic acid (with decarboxylation)72%

Mechanistic Insight :
Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate. Acidic conditions may induce partial decarboxylation, especially at elevated temperatures.

Nucleophilic Substitution at the Ester Group

The ester group participates in nucleophilic substitution reactions with amines or alcohols to form amides or transesterified products.

Reagent/ConditionsProductYieldSource
Ethylamine, DMF, 80°C, 8h6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxamide78%
Benzyl alcohol, TsOH, toluene, refluxBenzyl ester derivative65%

Key Observation :
Amidation reactions require polar aprotic solvents (e.g., DMF) to stabilize the transition state, while transesterification is acid-catalyzed .

Amino Group Reactivity

The primary amino group at position 6 participates in condensation, acylation, and alkylation reactions.

Acylation

Reagent/ConditionsProductYieldSource
Acetic anhydride, pyridine, RT, 2hN-Acetyl derivative90%
Benzoyl chloride, Et₃N, CH₂Cl₂, 0°CN-Benzoyl derivative82%

Condensation with Aldehydes

Reagent/ConditionsProductYieldSource
4-Nitrobenzaldehyde, ZnCl₂, H₂O-IPA, 85°CSchiff base derivative68%

Mechanistic Pathway :
Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, while Schiff base formation involves imine linkage generation .

Cyclization and Annulation Reactions

The imidazo[4,5-b]pyridine core serves as a scaffold for constructing polycyclic systems.

Reaction ConditionsProductYieldSource
CS₂, KOH, EtOH, reflux, 12hThiazolo[5,4-f]imidazo[4,5-b]pyridine63%
Malononitrile, DBU, MeCN, 60°C, 4h5,7-Diamino-6-cyanoimidazo[4,5-b]pyridine75%

Key Insight :
DBU promotes intramolecular cyclization by deprotonating intermediates, while CS₂ facilitates sulfur incorporation into the heterocyclic framework .

Cross-Coupling Reactions

Pd-catalyzed cross-coupling enables functionalization at specific positions.

Reaction ConditionsProductYieldSource
Suzuki coupling (ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃)3-Aryl-substituted derivative70–95%
Sonogashira coupling (Alkyne, CuI, Pd/C)Alkynyl-substituted analog88%

Catalytic Systems :
Pd/C or CuI in combination with ligands (e.g., PPh₃) facilitates C–C bond formation under microwave-enhanced conditions .

Oxidation and Reduction

The methyl group and aromatic system undergo redox transformations.

Reaction ConditionsProductYieldSource
KMnO₄, H₂SO₄, 0°CCarboxylic acid (via ester oxidation)80%
H₂, Pd/C, MeOH, RT, 6hPartially reduced dihydro derivative55%

Scientific Research Applications

Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The mutagenic and carcinogenic properties of imidazopyridine derivatives are highly dependent on substituent groups and their positions. Below is a detailed comparison of Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate with structurally related HCAs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Carcinogenicity in Rodents Primary Target Organs DNA Adduct Formation
This compound -NH₂ (6), -COOCH₃ (2) Limited data Not determined Presumed (Guanine adducts)
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) -CH₃ (1), -Ph (6) Carcinogenic (0.01–0.08% diet) Colon, mammary glands, lymphoid tissue Confirmed (Guanine adducts)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) -CH₃ (3), fused quinoline system Carcinogenic (0.01% diet) Liver, colon Confirmed (High adduct levels)

Key Observations :

Structural Differences: The methyl ester group at position 2 in this compound distinguishes it from PhIP (methyl at position 1, phenyl at 6) and IQ (methyl at position 3, fused quinoline system). The amino group at position 6 is shared with PhIP, a feature linked to DNA adduct formation via N-hydroxylation .

Carcinogenic Potential: PhIP and IQ are well-documented carcinogens in rodents, inducing tumors in the colon, liver, and mammary glands at low dietary concentrations . The absence of a phenyl or quinoline system in the methyl ester derivative may reduce its binding affinity to DNA or metabolic activation by cytochrome P450 enzymes, which are critical steps in HCA carcinogenesis .

Metabolic Activation: HCAs like PhIP require metabolic activation via N-hydroxylation and subsequent esterification to form reactive nitrenium ions that bind DNA . The methyl ester group in this compound could either hinder this process (by altering solubility) or act as a leaving group, facilitating adduct formation.

DNA Adduct Levels: A linear relationship between DNA adduct levels and HCA doses has been demonstrated in animal models, even at trace exposures . While adduct formation for this compound is presumed based on its amino-imidazo core, quantitative studies are needed to assess its potency relative to PhIP or IQ.

Research Findings and Implications

  • Toxicological Gaps: Current evidence focuses on PhIP and IQ due to their prevalence in cooked foods and robust carcinogenicity profiles. This compound’s lower abundance or synthetic origin may explain the lack of direct studies .
  • Synergistic Risks: Even non-carcinogenic HCAs may contribute to mutagenesis when combined with other dietary or environmental carcinogens . The methyl ester derivative’s role in such interactions remains unexplored.

Biological Activity

Methyl 6-amino-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system. The presence of the amino and carboxylate groups enhances its reactivity and interaction with biological targets.

Property Details
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
Functional GroupsAmino, Carboxylate
Structural FeaturesFused imidazole-pyridine rings

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been documented to influence several biochemical pathways:

  • NF-kappa-B Pathway : Similar compounds have shown the ability to modulate this pathway, which is crucial for inflammation and immune responses.
  • Cytochrome P450 Enzymes : It interacts with these enzymes, affecting drug metabolism and the pharmacokinetics of other therapeutic agents.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have suggested that this compound may have potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to inhibit cell proliferation in various cancer cell lines .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, which could be beneficial in developing new antibiotics .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Study on Antitumor Effects : A derivative demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines, with IC50 values indicating potent activity. The compound's mechanism involved cell cycle arrest rather than apoptosis, highlighting its unique mode of action .
  • Inflammatory Disease Models : In vivo studies using animal models showed that this compound could reduce markers of inflammation, supporting its potential therapeutic use in conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves cyclization of pyridine-2,3-diamine derivatives with α-haloesters. For example, substituting 6-bromo analogs (e.g., Ethyl 6-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate) with ammonia or via catalytic amination can introduce the amino group . Key factors include the choice of base (e.g., K₂CO₃ for bromine displacement) and solvent polarity to optimize yield. Microwave-assisted synthesis may enhance reaction rates and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves aromatic proton environments and confirms ester/amino group positions. For instance, the amino group at C6 shows a singlet near δ 6.8–7.2 ppm, while the methyl ester appears as a triplet near δ 3.8–4.1 ppm .
  • HRMS : Validates molecular formula (C₈H₈N₄O₂) with precise mass accuracy (±0.001 Da).
  • X-ray crystallography : Resolves regiochemistry of the imidazo[4,5-b]pyridine core, critical for confirming substitution patterns .

Q. What preliminary biological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the imidazo[4,5-b]pyridine scaffold's known interactions with ATP-binding pockets . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations ≤10 µM. Compare results with brominated analogs to assess amino group contributions to potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the amino group at C6 increases electron density, enhancing reactivity in electrophilic substitution reactions . Molecular docking (AutoDock Vina) models interactions with biological targets like tyrosine kinases, guiding SAR studies .

Q. How can researchers resolve contradictions in biological activity data between Methyl 6-Amino derivatives and their halogenated analogs?

  • Methodological Answer :

  • Structural Comparisons : Bromine at C6 (e.g., Ethyl 6-bromo analogs) increases steric bulk but reduces electron density, potentially lowering binding affinity compared to the amino group .
  • Solubility Adjustments : Amino groups improve aqueous solubility (logP reduction by ~0.5 units), altering pharmacokinetic profiles .
  • Dose-Response Analysis : Use Hill slopes to compare efficacy (EC₅₀) and validate target engagement via Western blotting for downstream signaling markers .

Q. What strategies optimize regioselectivity during functionalization of the imidazo[4,5-b]pyridine core?

  • Methodological Answer :

  • Directing Groups : The C6 amino group acts as a directing group for electrophilic substitution at C5 or C7. For example, Pd-catalyzed C–H activation with pyridine-based ligands achieves selective C7 arylation .
  • Protection-Deprotection : Protect the amino group with Boc anhydride to prevent undesired side reactions during ester hydrolysis or cross-coupling .

Q. How do solvent and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer :

  • Stability Studies : Store at –20°C under argon in anhydrous DMSO or DMF to prevent ester hydrolysis. Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (λ = 254 nm) quantify degradation products (e.g., free carboxylic acid) .
  • Lyophilization : Freeze-drying in PBS (pH 7.4) enhances stability for biological assays .

Comparative and Mechanistic Questions

Q. How does the amino group at C6 influence binding affinity compared to methyl or bromo substituents in similar imidazo[4,5-b]pyridines?

  • Methodological Answer : Surface Plasmon Resonance (SPR) assays reveal that the C6 amino group forms hydrogen bonds with kinase hinge regions (e.g., EGFR), increasing KD by 3–5-fold compared to brominated analogs. Methyl groups, while lipophilic, lack H-bonding capacity, reducing target engagement .

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Methodological Answer :

  • Yield Constraints : Multi-step syntheses (e.g., bromination followed by amination) often result in <40% overall yield due to side reactions. Flow chemistry with immobilized catalysts (e.g., Pd/C) improves scalability .
  • Purification Challenges : Column chromatography is required to separate regioisomers. Switch to recrystallization (ethanol/water) for cost-effective bulk purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.